molecular formula C15H18FNO5S B7449825 2-Fluoro-3-[(7-methyl-5-oxa-8-azaspiro[3.5]nonan-8-yl)sulfonyl]benzoic acid

2-Fluoro-3-[(7-methyl-5-oxa-8-azaspiro[3.5]nonan-8-yl)sulfonyl]benzoic acid

Cat. No. B7449825
M. Wt: 343.4 g/mol
InChI Key: ADDJGJMGTWMJBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-[(7-methyl-5-oxa-8-azaspiro[3.5]nonan-8-yl)sulfonyl]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzoic acid family and is used as a tool compound for studying protein-protein interactions.5]nonan-8-yl)sulfonyl]benzoic acid.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-[(7-methyl-5-oxa-8-azaspiro[3.5]nonan-8-yl)sulfonyl]benzoic acid involves binding to the target protein and disrupting its interaction with its partner protein. This disrupts the normal function of the protein complex and can lead to downstream effects on cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Fluoro-3-[(7-methyl-5-oxa-8-azaspiro[3.5]nonan-8-yl)sulfonyl]benzoic acid are dependent on the specific protein-protein interaction being targeted. Inhibition of the STAT3 interaction can lead to decreased cancer cell proliferation and survival, while inhibition of the p53 interaction can lead to increased cell growth and potential cancer development.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Fluoro-3-[(7-methyl-5-oxa-8-azaspiro[3.5]nonan-8-yl)sulfonyl]benzoic acid in lab experiments is its specificity for certain protein-protein interactions. This allows for targeted studies and can provide insights into the specific role of the targeted interaction in cellular processes. However, one limitation is that the effects of this compound may not be generalizable to all cell types or organisms, and further studies may be required to confirm its effects in different contexts.

Future Directions

For research on 2-Fluoro-3-[(7-methyl-5-oxa-8-azaspiro[3.5]nonan-8-yl)sulfonyl]benzoic acid include exploring its potential therapeutic applications in cancer treatment and other diseases involving dysregulated protein-protein interactions. Additionally, further studies on the mechanism of action and potential off-target effects of this compound may be needed to fully understand its effects in different contexts.

Synthesis Methods

The synthesis of 2-Fluoro-3-[(7-methyl-5-oxa-8-azaspiro[3.5]nonan-8-yl)sulfonyl]benzoic acid involves a multi-step process. The starting material for the synthesis is 2-fluoro-3-nitrobenzoic acid, which is converted to the corresponding amide using a Grignard reagent. The amide is then reduced to the amine using lithium aluminum hydride, followed by a sulfonylation reaction to yield the final product.

Scientific Research Applications

2-Fluoro-3-[(7-methyl-5-oxa-8-azaspiro[3.5]nonan-8-yl)sulfonyl]benzoic acid is used as a tool compound for studying protein-protein interactions. It has been shown to inhibit the interaction between the transcription factor STAT3 and its partner protein, which is involved in cancer cell proliferation and survival. This compound has also been used to study the interaction between the protein p53 and its partner protein, which is involved in regulating cell growth and preventing cancer.

properties

IUPAC Name

2-fluoro-3-[(7-methyl-5-oxa-8-azaspiro[3.5]nonan-8-yl)sulfonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO5S/c1-10-8-22-15(6-3-7-15)9-17(10)23(20,21)12-5-2-4-11(13(12)16)14(18)19/h2,4-5,10H,3,6-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDJGJMGTWMJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2(CCC2)CN1S(=O)(=O)C3=CC=CC(=C3F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.